molecular formula C19H30O2 B235932 2-(3-Hydroxycyclohexyl)-5-(2-methylhexan-2-YL)phenol CAS No. 132296-19-6

2-(3-Hydroxycyclohexyl)-5-(2-methylhexan-2-YL)phenol

Cat. No. B235932
CAS RN: 132296-19-6
M. Wt: 290.4 g/mol
InChI Key: ISHOMFLIXRPGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxycyclohexyl)-5-(2-methylhexan-2-YL)phenol, commonly known as HCP, is a synthetic cannabinoid that has gained significant attention due to its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors, which are primarily found in the brain and immune system.

Mechanism of Action

HCP exerts its effects by binding to and activating the cannabinoid receptors, which are primarily found in the brain and immune system. The activation of these receptors leads to the modulation of various cellular signaling pathways, resulting in the observed effects of HCP.
Biochemical and Physiological Effects:
HCP has been shown to have a wide range of biochemical and physiological effects, including reducing inflammation and pain, protecting neurons from damage, and inducing apoptosis in cancer cells. Additionally, HCP has been shown to modulate the immune system, leading to potential immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using HCP in lab experiments is its potency and selectivity for the cannabinoid receptors, allowing for the investigation of specific signaling pathways. Additionally, the synthesis method for HCP has been optimized to ensure high yields and purity of the final product. However, one limitation of using HCP in lab experiments is its potential toxicity, which must be carefully monitored in any experimental setting.

Future Directions

There are numerous future directions for the investigation of HCP, including further studies on its potential therapeutic applications, as well as the development of more selective and potent analogs. Additionally, the investigation of HCP's potential immunomodulatory effects may lead to new insights into the regulation of the immune system. Finally, the investigation of the potential toxicity of HCP will be crucial for its safe use in any therapeutic setting.

Synthesis Methods

The synthesis of HCP involves the reaction of cyclohexanone and 2-methylhexanone with phenol in the presence of a Lewis acid catalyst. The resulting product is then purified through chromatography to obtain pure HCP. The synthesis method has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

HCP has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and neuroprotective properties. It has also been investigated for its potential use in treating various neurological disorders, including epilepsy, Parkinson's disease, and multiple sclerosis. Additionally, HCP has shown promise in treating various types of cancer, including breast, lung, and prostate cancer.

properties

CAS RN

132296-19-6

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

2-(3-hydroxycyclohexyl)-5-(2-methylhexan-2-yl)phenol

InChI

InChI=1S/C19H30O2/c1-4-5-11-19(2,3)15-9-10-17(18(21)13-15)14-7-6-8-16(20)12-14/h9-10,13-14,16,20-21H,4-8,11-12H2,1-3H3

InChI Key

ISHOMFLIXRPGRA-UHFFFAOYSA-N

SMILES

CCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O

Canonical SMILES

CCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O

Origin of Product

United States

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